molecular formula C26H30N2O B10878337 1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B10878337
M. Wt: 386.5 g/mol
InChI Key: CSDWAWHUPSSWKC-UHFFFAOYSA-N
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Description

1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a phenoxybenzyl group and a phenylpropyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenoxybenzyl Group: The phenoxybenzyl group can be introduced through a nucleophilic substitution reaction between phenoxybenzyl chloride and the piperazine ring.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via a similar nucleophilic substitution reaction using phenylpropyl bromide.

Industrial Production Methods: In industrial settings, the production of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxybenzyl chloride or phenylpropyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(3-phenoxybenzyl)-4-(3-phenylpropyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness: 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine is unique due to its specific combination of functional groups and the presence of the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C26H30N2O/c1-3-9-23(10-4-1)12-8-16-27-17-19-28(20-18-27)22-24-11-7-15-26(21-24)29-25-13-5-2-6-14-25/h1-7,9-11,13-15,21H,8,12,16-20,22H2

InChI Key

CSDWAWHUPSSWKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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